molecular formula C20H22FN3O4S B4507564 N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B4507564
M. Wt: 419.5 g/mol
InChI Key: GNDUXEWSAPRUAW-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H22FN3O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.13150553 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The synthesis of compounds related to N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide often involves advanced organic synthesis techniques. For example, Spjut et al. (2010) explored the use of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, demonstrating the flexibility and utility of sulfonyl groups in synthesizing complex molecules (Spjut, Qian, & Elofsson, 2010).

  • Chemical Properties and Stability : Studies on the stability and reactivity of sulfone-containing compounds provide insights into their potential applications in drug design and development. For instance, the stability of ether-sulfone-dicarboxylic acids under various conditions offers a glimpse into the robustness of sulfone-linked structures, which could be relevant for designing compounds with specific pharmacokinetic properties (Hsiao & Huang, 1997).

Pharmacological Applications

  • GyrB Inhibitors : The design and synthesis of thiazole-aminopiperidine hybrid analogues, including structures similar to the one , have shown promise as inhibitors of Mycobacterium tuberculosis GyrB, indicating potential applications in the development of new antituberculosis agents. One such compound demonstrated significant activity against both in vitro assays and Mycobacterium tuberculosis, highlighting the therapeutic potential of these molecules (Jeankumar et al., 2013).

Material Science Applications

  • Polymer Synthesis : The inclusion of sulfone and piperidine structures in the backbone of polymers has been explored to enhance material properties. For example, Liu et al. (2013) synthesized soluble fluorinated polyamides containing pyridine and sulfone moieties, which displayed remarkable thermal stability and transparency, suggesting applications in high-performance materials (Liu et al., 2013).

Properties

IUPAC Name

N-(3-carbamoylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c21-18-7-2-1-4-16(18)13-29(27,28)24-10-8-14(9-11-24)20(26)23-17-6-3-5-15(12-17)19(22)25/h1-7,12,14H,8-11,13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDUXEWSAPRUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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